4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
126826-62-8
VCID:
VC0238594
InChI:
InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+
SMILES:
CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C13H19N3O2S
Molecular Weight:
281.38 g/mol
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
CAS No.: 126826-62-8
Main Products
VCID: VC0238594
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.38 g/mol
CAS No. | 126826-62-8 |
---|---|
Product Name | 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide |
Molecular Formula | C13H19N3O2S |
Molecular Weight | 281.38 g/mol |
IUPAC Name | (NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
Standard InChI | InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+ |
Standard InChIKey | VIUXQTIZQWJGKF-FYWRMAATSA-N |
Isomeric SMILES | CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
SMILES | CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES | CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyms | (NZ)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
PubChem Compound | 9589294 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume